Dimethyl 5-fluoroisophthalate
CAS No.: 17449-48-8
Cat. No.: VC21010447
Molecular Formula: C10H9FO4
Molecular Weight: 212.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17449-48-8 |
---|---|
Molecular Formula | C10H9FO4 |
Molecular Weight | 212.17 g/mol |
IUPAC Name | dimethyl 5-fluorobenzene-1,3-dicarboxylate |
Standard InChI | InChI=1S/C10H9FO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 |
Standard InChI Key | XEOLLJWHFPBAMQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC(=C1)F)C(=O)OC |
Canonical SMILES | COC(=O)C1=CC(=CC(=C1)F)C(=O)OC |
Physical and Chemical Properties
Structural Information
Dimethyl 5-fluoroisophthalate exhibits a well-defined molecular structure with the fluorine atom positioned at carbon-5 of the benzene ring. The two ester groups are located at positions 1 and 3, forming an isophthalate arrangement .
Table 1: Structural Information of Dimethyl 5-Fluoroisophthalate
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₉FO₄ |
Molecular Weight | 212.17400 g/mol |
SMILES | COC(=O)C1=CC(=CC(=C1)F)C(=O)OC |
InChI | InChI=1S/C10H9FO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 |
InChIKey | XEOLLJWHFPBAMQ-UHFFFAOYSA-N |
IUPAC Name | Dimethyl 5-fluorobenzene-1,3-dicarboxylate |
Physical Properties
The physical properties of dimethyl 5-fluoroisophthalate are important for understanding its behavior in various applications and reaction conditions .
Table 2: Physical Properties of Dimethyl 5-Fluoroisophthalate
Property | Value |
---|---|
Physical State | White solid |
Density | 1.252 g/cm³ |
Melting Point | 56.5-57°C |
Boiling Point | 288.3°C at 760 mmHg |
Flash Point | 124.1°C |
Solubility | Soluble in organic solvents (e.g., ethyl acetate, dichloromethane) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the identification and structural elucidation of dimethyl 5-fluoroisophthalate .
¹H NMR Data (CDCl₃):
-
8.57 ppm (s, 1H)
-
7.95 ppm (d, 2H)
-
3.97 ppm (s, 6H)
These spectroscopic characteristics confirm the structure of dimethyl 5-fluoroisophthalate, with signals corresponding to the aromatic protons and methyl ester groups.
Synthesis and Preparation Methods
Synthetic Routes
Dimethyl 5-fluoroisophthalate can be synthesized through several routes, with the most common involving the esterification of 5-fluoroisophthalic acid or through diazotization and fluorination of dimethyl 5-aminoisophthalate .
From Dimethyl 5-Aminoisophthalate
One of the primary synthetic routes involves the diazotization of dimethyl 5-aminoisophthalate followed by fluorination using fluoroboric acid. This Sandmeyer-type reaction proceeds through a diazonium intermediate .
From 5-Fluoroisophthalic Acid
Direct esterification of 5-fluoroisophthalic acid with methanol in the presence of an acid catalyst represents another efficient method for preparing dimethyl 5-fluoroisophthalate .
Reaction Conditions and Yields
Detailed reaction conditions for the synthesis of dimethyl 5-fluoroisophthalate vary depending on the synthetic route employed. The table below summarizes key reaction parameters and corresponding yields .
Table 3: Synthesis Conditions and Yields for Dimethyl 5-Fluoroisophthalate
Method | Starting Material | Reaction Conditions | Yield |
---|---|---|---|
Diazotization-Fluorination | Dimethyl 5-aminoisophthalate | Stage 1: HCl, NaNO₂, water, -5°C, 0.25h Stage 2: HBF₄, water, 0°C, 0.5h Stage 3: 110°C | 44% |
Direct Esterification | 5-Fluoroisophthalic acid | Methanol, H₂SO₄ (catalyst), reflux, 12h | 83% |
The direct esterification method demonstrates a significantly higher yield (83%) compared to the diazotization-fluorination approach (44%), making it the preferred route for large-scale synthesis .
Chemical Reactions and Derivatization
Dimethyl 5-fluoroisophthalate participates in various chemical transformations, primarily involving the ester groups and the fluorine substituent.
Hydrolysis Reactions
Partial hydrolysis of dimethyl 5-fluoroisophthalate using controlled amounts of sodium hydroxide can selectively yield 5-fluoro-isophthalic acid monomethyl ester, which serves as an important intermediate for further functionalization .
Reaction conditions:
-
Reagent: 1.0 N sodium hydroxide (7.2 ml, 7.2 mmol)
-
Solvent: Methanol (41 ml)
-
Temperature: Room temperature
-
Time: Overnight
-
Yield: 83% of 5-fluoro-isophthalic acid monomethyl ester
Reduction Reactions
The ester groups can be reduced to alcohols or aldehydes using appropriate reducing agents. For example, treatment with sodium borohydride can convert one ester group to a hydroxymethyl functionality .
Nucleophilic Aromatic Substitution
The fluorine atom can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides, enabling further structural diversification.
Applications and Uses
Dimethyl 5-fluoroisophthalate serves as a versatile building block in various applications:
Chemical Synthesis
The compound is widely used as an intermediate in the synthesis of more complex molecules, particularly those requiring specifically positioned fluorine atoms .
Polymer Chemistry
The difunctional nature of dimethyl 5-fluoroisophthalate makes it valuable in polymer synthesis, particularly for the preparation of polyesters with unique properties.
Materials Science
The compound has been employed in the development of specialty materials, including metal-organic frameworks (MOFs) with enhanced photocatalytic properties.
Predicted Properties and Computational Data
Advanced computational methods have been used to predict certain properties of dimethyl 5-fluoroisophthalate that are challenging to measure experimentally .
Table 4: Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 213.05578 | 143.9 |
[M+Na]⁺ | 235.03772 | 154.9 |
[M+NH₄]⁺ | 230.08232 | 150.0 |
[M+K]⁺ | 251.01166 | 150.6 |
[M-H]⁻ | 211.04122 | 142.8 |
[M+Na-2H]⁻ | 233.02317 | 148.3 |
[M]⁺ | 212.04795 | 144.9 |
[M]⁻ | 212.04905 | 144.9 |
These predicted values are crucial for analytical applications, particularly in mass spectrometry experiments involving dimethyl 5-fluoroisophthalate.
Comparison with Related Compounds
Dimethyl 5-fluoroisophthalate belongs to a family of diester compounds with various substitution patterns. Comparing its properties with related compounds provides insights into structure-property relationships .
Table 5: Comparison with Related Compounds
Compound | CAS Number | Molecular Weight (g/mol) | Distinctive Features |
---|---|---|---|
Dimethyl 5-fluoroisophthalate | 17449-48-8 | 212.17 | Fluorine at position 5 |
Dimethyl isophthalate | 1459-93-4 | 194.18 | No substituent at position 5 |
Dimethyl 5-aminoisophthalate | 99-27-4 | 209.20 | Amino group at position 5 |
Dimethyl 5-sulfoisophthalate sodium salt | 3965-55-7 | 296.22 | Sulfo group at position 5 |
Dimethyl 5-(difluoromethoxy)isophthalate | 869529-89-5 | 260.19 | Difluoromethoxy group at position 5 |
The fluorine substituent in dimethyl 5-fluoroisophthalate introduces unique electronic effects compared to other derivatives, influencing reactivity patterns and physical properties.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume